3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-
Description
The compound 3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel- (hereafter referred to as Compound A) is a piperidine derivative with a stereochemically defined (3R,4R) configuration. Key structural features include:
- A tert-butoxycarbonyl (Boc)-protected amino group at position 4, which stabilizes the compound during synthesis and modulates bioactivity.
- A methyl ester at the carboxylic acid position (C3), serving as a prodrug moiety to improve bioavailability .
This structure aligns with prodrug strategies for γ-aminobutyric acid (GABA) uptake inhibitors, where esterification and lipophilic substituents enhance pharmacokinetics .
Properties
IUPAC Name |
methyl (3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAWCLGGIVDBA-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Piperidinecarboxylic acid, specifically the compound 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel- (CAS No. 473838-70-9), is a derivative of piperidine that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C20H30N2O4
- Molecular Weight : 362.46 g/mol
- CAS Number : 473838-70-9
- Density : Not specified
- Boiling Point : Not specified
- Melting Point : Not specified
Synthesis
The synthesis of this compound typically involves the coupling of piperidine derivatives with various carbonyl compounds. The specific method for synthesizing 3-Piperidinecarboxylic acid derivatives can vary, but it often includes steps such as protection of functional groups and selective deprotection to yield the desired ester form.
Antitumor Activity
Research indicates that piperidine derivatives possess significant antitumor properties. A study highlighted the synthesis of related compounds that demonstrated activity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Antibacterial and Antifungal Properties
Piperidine derivatives have shown promising antibacterial and antifungal activities. In a comparative study, several synthesized compounds were evaluated for their efficacy against common pathogens. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial potency, making them potential candidates for further development as antibiotics .
The biological activity of 3-Piperidinecarboxylic acid derivatives is thought to be linked to their ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to alterations in cellular functions, contributing to their therapeutic effects.
Case Studies
- Antitumor Efficacy : A series of piperidine derivatives were tested against human cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent antitumor activity.
- Antimicrobial Screening : Compounds were screened against Staphylococcus aureus and Candida albicans, with some derivatives showing inhibition zones comparable to standard antibiotics.
Research Findings
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations
The table below compares Compound A with structurally related piperidinecarboxylic acid derivatives:
Key Observations:
- Ester vs. Free Carboxylic Acid : Unlike tiagabine analogues with free carboxylic acids, Compound A ’s methyl ester likely reduces ionization, improving membrane permeability .
- Amino Protection: The Boc group in Compound A contrasts with Fmoc in , which offers orthogonal protection for peptide synthesis .
- Lipophilicity : The benzyl group in Compound A provides moderate lipophilicity compared to highly lipophilic diaryl moieties in tiagabine derivatives .
Pharmacological Activity and Mechanism
GABA Uptake Inhibition
Compound A shares structural motifs with nipecotic acid-derived GABA uptake inhibitors (e.g., tiagabine). Key findings from analogues:
- Nipecotic Acid Prodrugs : Methyl/ethyl esters of nipecotic acid show 10–100× higher in vivo anticonvulsant activity than the parent acid due to enhanced brain penetration .
- Lipophilic Moieties : Substituents like diarylalkenyl (tiagabine) or benzyl (Compound A ) prolong target engagement by increasing protein binding .
Anticonvulsant Efficacy
While direct data for Compound A is unavailable, related compounds exhibit dose-dependent seizure protection:
Toxicity Hazards
Compared to ethyl ester derivatives (), Compound A ’s methyl ester may reduce acute oral toxicity (Category 4 vs. Category 3 in ethyl esters) due to faster hydrolysis to less toxic metabolites .
Metabolic Stability
- Boc Deprotection : Under physiological conditions, the Boc group is stable but may cleave in acidic environments (e.g., lysosomes), releasing the free amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
